molecular formula C10H18O B13832284 (1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL

(1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL

Cat. No.: B13832284
M. Wt: 154.25 g/mol
InChI Key: YYWZKGZIIKPPJZ-KHQFGBGNSA-N
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Description

2-Pinanol, also known as 2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol, is a bicyclic terpenoid derived from the terpene pinene. It contains a tertiary alcohol and exists in both cis and trans isomers, both of which are chiral . This compound is notable for its applications in the synthesis of other valuable chemicals, particularly in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pinanol can be synthesized through the oxidation of pinane in the presence of a base, such as sodium hydroxide, and a free radical initiator like azobisisobutyronitrile. Oxygen is introduced into a mixture of pinane, base, and initiator until the desired yield of pinanol is obtained. The pinanol is then recovered through extraction and distillation .

Industrial Production Methods: Industrial production of 2-pinanol often involves the autoxidation of pinane with air to produce cis- and trans-2-pinane hydroperoxide, which is subsequently deoxygenated to yield 2-pinanol . Another method involves the thermal isomerization of cis-2-pinanol to linalool, which requires high temperatures (600-650°C) and specific reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Pinanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Pinanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pinanol involves the opening of the pinane ring in an intramolecular reaction. This process is crucial for the formation of linalool, a valuable fragrance compound. The isomerization of 2-pinanol to linalool is highly selective and involves specific reaction conditions to optimize yield and minimize by-products .

Comparison with Similar Compounds

Uniqueness: 2-Pinanol is unique due to its ability to undergo selective isomerization to linalool, making it a valuable intermediate in the fragrance and flavor industries. Its chiral nature and the existence of both cis and trans isomers add to its distinctiveness .

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,2R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,11)8(9)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10-/m1/s1

InChI Key

YYWZKGZIIKPPJZ-KHQFGBGNSA-N

Isomeric SMILES

C[C@]1(CC[C@@H]2C[C@H]1C2(C)C)O

Canonical SMILES

CC1(C2CCC(C1C2)(C)O)C

Origin of Product

United States

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